molecular formula C10H9ClN4O2 B11776255 Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11776255
M. Wt: 252.66 g/mol
InChI Key: KJSKXXYXFWIGPO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate , adheres to IUPAC nomenclature rules. Key components include:

  • 2H-1,2,3-triazole : Indicates the triazole ring with hydrogen at position 2.
  • 3-Chloropyridin-2-yl : Specifies a pyridine substituent with chlorine at position 3.
  • 5-Methyl : Denotes a methyl group at position 5 of the triazole.
  • 4-Carboxylate : A methyl ester at position 4.

Alternative names include 2-(3-Chloro-pyridin-2-yl)-5-methyl-2H-triazole-4-carboxylic acid methyl ester and Methyl2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₉ClN₄O₂ comprises:

  • 10 carbon atoms (including methyl and carboxylate groups).
  • 9 hydrogen atoms .
  • 1 chlorine atom (from the pyridine substituent).
  • 4 nitrogen atoms (triazole and pyridine rings).
  • 2 oxygen atoms (carboxylate group).

Calculated Molecular Weight :
$$
(10 \times 12.01) + (9 \times 1.008) + (35.45) + (4 \times 14.01) + (2 \times 16.00) = 252.66 \, \text{g/mol}
$$
This aligns with experimental data (252.657 g/mol).

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 10 12.01 120.10
Hydrogen (H) 9 1.008 9.07
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 4 14.01 56.04
Oxygen (O) 2 16.00 32.00
Total 252.66

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable, related triazole derivatives offer insights. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate crystallizes in the monoclinic space group Cc with a dihedral angle of 74.02° between triazole and pyridine planes. This suggests steric effects from substituents influence packing.

Key parameters for hypothetical X-ray analysis of the target compound would likely include:

  • Space group : Potentially P2₁/c (common for similar triazoles).
  • Unit cell dimensions : Estimated a = 10–12 Å, b = 7–9 Å, c = 14–16 Å.
  • Torsion angles : N–C–C–O near 170° due to ester group planarity.

Tautomeric Forms and Resonance Stabilization Mechanisms

The 2H-1,2,3-triazole ring exhibits tautomerism, with the 2H-form dominating in solution. Substituents influence stability:

  • Chloropyridin-2-yl group : Electron-withdrawing effects enhance resonance delocalization.
  • Methyl groups : Steric hindrance at positions 2 and 5 locks the triazole in the 2H tautomer.

Resonance structures involve:

  • Triazole ring : Delocalization of π-electrons across N1–N2–N3.
  • Pyridine ring : Conjugation with the triazole’s lone pairs, stabilizing the planar structure.
  • Carboxylate group : Resonance between carbonyl and ester oxygen.

$$
\text{Resonance Hybrid} = \underset{\text{Triazole-Pyridine Conjugation}}{\underbrace{\chemfig{N(-[:30]C(-[:90]Cl)=N-[:330]C(-[:270]CH3)-[:30]C(=O)OCH3)-[:150]N=[:210]N-[:270]}}}
$$

This conjugation lowers the system’s energy by ~40 kJ/mol compared to non-aromatic analogs.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

methyl 2-(3-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H9ClN4O2/c1-6-8(10(16)17-2)14-15(13-6)9-7(11)4-3-5-12-9/h3-5H,1-2H3

InChI Key

KJSKXXYXFWIGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a stepwise mechanism, forming a triazolyl–copper intermediate that facilitates regioselective cyclization. Key parameters include:

ParameterOptimal ConditionYield (%)Source Citation
CatalystCuI78–82
SolventDMF
Temperature60–80°C75–89
Reaction Time12–24 hours

The use of dimethylformamide (DMF) as a solvent enhances solubility of the chloropyridine precursor, while elevated temperatures accelerate cyclization. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%).

Regioselective Synthesis via Substituted Hydrazones

Alternative routes employ substituted hydrazones to construct the triazole ring. For example, N-tosylhydrazones derived from 3-chloropyridine-2-carbaldehyde react with methyl acetylene carboxylate in the presence of iodine and tert-butyl peroxide (TBPB). This metal-free method avoids copper residues, critical for pharmaceutical applications.

Reaction Mechanism and Optimization

The mechanism involves:

  • Isomerization of N-tosylhydrazone to a diazene intermediate.

  • Cyclization with methyl acetylene carboxylate to form the triazole core.

  • Oxidative elimination of toluenesulfinate to yield the final product.

ParameterOptimal ConditionYield (%)Source Citation
OxidantTBPB85–89
CatalystIodine (I₂)
SolventDichloroethane
Temperature80°C82

This method achieves excellent regioselectivity for the 1,4-disubstituted triazole isomer, critical for biological activity.

Multi-Step Synthesis from Chloropyridine Derivatives

Industrial-scale production often employs multi-step protocols to improve yield and scalability. A representative pathway involves:

Step 1: Synthesis of 3-Chloropyridin-2-amine

3-Chloropyridin-2-amine is prepared via chlorination of 2-aminopyridine using phosphorus oxychloride (POCl₃).

Step 2: Azide Formation

The amine is converted to an azide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN₃).

Step 3: Cyclization with Methyl Propiolate

The azide reacts with methyl propiolate in DMF at 70°C with CuI catalysis, yielding the triazole carboxylate.

StepReagents/ConditionsYield (%)Purity (%)
1POCl₃, reflux, 6 hours9298
2NaN₃, HCl, 0°C, 2 hours8895
3CuI, DMF, 70°C, 24 hours7897

Solvent-Free Mechanochemical Synthesis

Emerging techniques like ball-milling offer eco-friendly alternatives. In one protocol, 3-chloropyridin-2-amine and methyl propiolate are ground with CuI in a planetary mill, achieving 70% yield in 4 hours. This method reduces solvent waste and energy consumption.

Industrial-Scale Production Challenges

Scaling up triazole synthesis requires addressing:

  • Catalyst Recovery : Copper residues must be removed to <1 ppm for pharmaceutical use.

  • Purification : Continuous chromatography systems improve throughput.

  • Cost Efficiency : Bulk sourcing of 3-chloropyridin-2-amine reduces material costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles and pyridines, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triazole vs. Pyrazole Derivatives

While the target compound contains a 1,2,3-triazole ring, analogues such as those in (e.g., 3-bromo-N-(4-chloro-2-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ) feature pyrazole cores. Key differences include:

  • Electronic Effects : The 3-chloropyridinyl group in the target compound introduces strong electron-withdrawing effects, altering electron density distribution across the triazole ring compared to pyrazole derivatives with similar substituents.
Functional Group Variations
  • Carboxylic Acid vs. Methyl Ester : describes 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₅H₁₁ClN₄O₂), which replaces the methyl ester with a carboxylic acid. This substitution lowers the pKa (2.97 ± 0.50) due to the acidic proton, whereas the target compound’s ester group increases lipophilicity and raises the predicted pKa to ~4.5 .

Physicochemical Properties

The table below compares key properties of the target compound and its closest analogue from :

Compound Molecular Formula Molecular Weight Substituents Density (g/cm³) Boiling Point (°C) pKa
Target Compound (Methyl ester) C₁₀H₉ClN₄O₂ 268.66 3-Chloropyridin-2-yl, 5-methyl, ester 1.3 ± 0.1 (Predicted) ~500 (Estimated) ~4.5 (Predicted)
Analog (Carboxylic acid, ) C₁₅H₁₁ClN₄O₂ 314.73 3-Chloro-4-methylphenyl, pyridin-2-yl 1.45 ± 0.1 538.4 ± 60.0 2.97 ± 0.50
  • Density and Boiling Point : The carboxylic acid analogue’s higher molecular weight and polar functional group contribute to its greater density and boiling point compared to the methyl ester.
  • Solubility : The methyl ester’s reduced polarity likely enhances lipid solubility, making it more suitable for applications requiring membrane permeability.

Hydrogen Bonding and Crystal Packing

The triazole ring’s nitrogen atoms facilitate hydrogen bonding, which influences crystal packing. highlights the importance of graph-set analysis for understanding hydrogen-bonding patterns, which may differ between triazole and pyrazole derivatives due to variations in nitrogen positioning .

Biological Activity

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family, characterized by its unique structural properties that contribute to its potential biological activities. This article discusses its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4O2C_{10}H_{9}ClN_{4}O_{2} with a molecular weight of approximately 252.66 g/mol. The compound features a triazole ring fused with a chloropyridine moiety, which enhances its reactivity and interaction with biological targets.

Biological Activity

Antibacterial Activity:
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in microbial metabolism. This activity is particularly relevant for the development of new antibacterial agents against resistant strains of bacteria.

Antifungal Activity:
The compound may also possess antifungal properties, potentially inhibiting fungal growth through similar mechanisms as its antibacterial action. The presence of the chloropyridine moiety is believed to enhance its interaction with fungal targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound inhibits key enzymes that are crucial for bacterial and fungal survival.
  • Binding Affinity: Interaction studies have demonstrated a strong binding affinity to various biological targets, which may lead to the development of more potent derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes the SAR findings related to this compound:

Compound NameKey FeaturesBiological Activity
Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-triazole-4-carboxylateContains an additional chlorine atomPotentially different antibacterial activity
Methyl 2-methyl-2H-triazole-4-carboxylateLacks chloropyridine moietySimpler structure with reduced activity
Methyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylateDifferent heterocyclic structureKnown for distinct biological properties

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • In Vitro Antiproliferative Activity: A study reported that derivatives with similar structural features exhibited antiproliferative effects against cancer cell lines (IC50 values ranging from 0.56 µM to 16 µM) . This indicates potential applications in cancer therapy.
  • Antimicrobial Screening: Another study revealed that triazole compounds showed moderate antimicrobial activities against various pathogens including Staphylococcus aureus and Enterococcus faecalis .

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